An In-depth Technical Guide to Fmoc-His(MBom)-OH: Mitigating Racemization in Modern Peptide Synthesis
An In-depth Technical Guide to Fmoc-His(MBom)-OH: Mitigating Racemization in Modern Peptide Synthesis
Introduction: The Histidine Conundrum in Peptide Synthesis
The unique imidazole side chain of histidine is fundamental to the biological activity of countless peptides and proteins, participating in catalysis, proton transfer, and metal ion coordination. However, for the peptide chemist, this versatility presents a significant obstacle in solid-phase peptide synthesis (SPPS). The π-nitrogen of the imidazole ring is notoriously capable of acting as an intramolecular base, which can abstract the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity—a side reaction known as racemization or epimerization.[1][2][3] This challenge is amplified during syntheses that require extended coupling times or elevated temperatures to overcome peptide aggregation.[3][4]
Historically, the standard approach in Fmoc-based SPPS has been the use of Fmoc-His(Trt)-OH, where a trityl group protects the τ-nitrogen. While this prevents side-chain acylation, it offers minimal protection against racemization.[2][4][5] This has spurred the development of alternative protecting group strategies, among which N-α-Fmoc-N-π-(p-methoxybenzyloxymethyl)-L-histidine, or Fmoc-His(MBom)-OH, has emerged as a superior solution for preserving the chiral integrity of histidine residues during their incorporation.[2][4][6] This guide provides an in-depth analysis of the chemical properties, mechanistic advantages, and practical applications of Fmoc-His(MBom)-OH for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Fmoc-His(MBom)-OH is a histidine derivative with a dual-protection strategy.[7] The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, standard for Fmoc SPPS. The critical feature is the acid-labile p-methoxybenzyloxymethyl (MBom) group attached to the Nπ-position of the imidazole side chain.[6][7] This specific placement is key to its function in preventing racemization.
Key Structural Features
-
Fmoc Group: Enables orthogonal deprotection strategy, being stable to the acidic conditions used for final cleavage but readily removed by a mild base (typically piperidine).[8][9]
-
MBom Group: A 4-methoxybenzyloxymethyl moiety that sterically and electronically shields the Nπ-nitrogen, preventing it from catalyzing α-proton abstraction.[2][7] It is stable to the basic conditions of Fmoc removal but is cleaved with trifluoroacetic acid (TFA) during the final deprotection step.[7]
Physicochemical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid | [7] |
| Molecular Formula | C₃₀H₂₉N₃O₆ | [6][7] |
| Molecular Weight | 527.57 g/mol | [6][7] |
| CAS Number | 1327338-56-6 | [7] |
| Appearance | White to off-white powder | [6][8] |
| Purity (HPLC) | ≥ 98.0 % | [6] |
| Solubility | Soluble in DMF | [6] |
| Storage Temperature | 15-25°C | [6] |
| Stability | Stable under weak acid (e.g., 1% TFA in DCM) | [7] |
Mechanism of Action: How MBom Suppresses Racemization
Understanding the superiority of Fmoc-His(MBom)-OH requires an appreciation of the racemization mechanism it is designed to prevent.
The Pathway to Racemization
During the coupling step in SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated, typically forming an active ester. With histidine, the lone pair of electrons on the unprotected Nπ-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic proton from the α-carbon.[1] This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, leading to a mixture of L- and D-isomers, thereby compromising the enantiomeric purity of the final peptide.[1]
The MBom Solution
The MBom group on the Nπ-nitrogen effectively neutralizes this internal base catalysis through two primary effects:
-
Steric Hindrance: The bulky MBom group physically obstructs the Nπ-nitrogen, preventing it from accessing the α-proton of the activated amino acid.
-
Electronic Withdrawal: The urethane-like character of the N-CH₂-O linkage withdraws electron density from the imidazole ring, reducing the basicity of the Nπ-nitrogen. This diminished basicity makes it a much less effective catalyst for α-proton abstraction.[3]
By blocking this key intramolecular pathway, the MBom group ensures that the chiral integrity of the histidine residue is maintained, even under forcing conditions like microwave heating.[2][4]
Comparative Analysis: Fmoc-His(MBom)-OH vs. Other Derivatives
The efficacy of Fmoc-His(MBom)-OH is best illustrated by direct comparison with other commonly used histidine derivatives.
| Derivative | Side-Chain Protection | N-Position | Racemization Suppression | Key Considerations |
| Fmoc-His(Trt)-OH | Trityl (Trt) | Nτ | Low | Prone to significant racemization, especially with base-mediated activation or heat.[2] |
| Fmoc-His(Boc)-OH | t-Butyloxycarbonyl (Boc) | Nτ or Nπ | Moderate to High | Offers good suppression of racemization and is cost-effective.[1] Stability can be a concern under certain conditions. |
| Fmoc-His(MBom)-OH | p-Methoxybenzyloxymethyl (MBom) | Nπ | Very High | Excellent suppression of racemization even at high temperatures.[2][4] Requires a scavenger during cleavage.[6][10] |
Quantitative Racemization Data
Model studies have quantified the dramatic reduction in racemization achieved with Fmoc-His(MBom)-OH.
| Coupling Conditions | Derivative | % D-His Formation (Racemization) | Source |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(Trt)-OH | 7.8% | [2][4] |
| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(MBom)-OH | 0.3% | [2][4] |
| Microwave Heating (80°C) | Fmoc-His(Trt)-OH | 16.6% | [2][4] |
| Microwave Heating (80°C) | Fmoc-His(MBom)-OH | 0.8% | [2][4] |
| Microwave Heating (90°C) | Fmoc-His(Trt)-OH | >16% | [1] |
| Microwave Heating (90°C) | Fmoc-His(Boc)-OH | 0.81% | [1] |
These results clearly demonstrate that protection of the Nπ-nitrogen is the most effective strategy for preserving histidine's chiral integrity.[2] While Fmoc-His(Boc)-OH also performs well, Fmoc-His(MBom)-OH provides the highest level of security against racemization, particularly in challenging, high-temperature syntheses.[1][2]
Application in Solid-Phase Peptide Synthesis: A Practical Guide
Incorporating Fmoc-His(MBom)-OH into an SPPS workflow is straightforward and compatible with standard protocols. However, attention to detail, particularly during the final cleavage step, is crucial for obtaining a high-purity product.
Experimental Protocol: Coupling of Fmoc-His(MBom)-OH
This protocol outlines a standard manual coupling procedure.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(MBom)-OH
-
Coupling Reagents: e.g., HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Reaction vessel with filtration
2. Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-His(MBom)-OH (3-5 eq.), HBTU (or equivalent, 0.95 eq. relative to amino acid), and HOBt (1 eq. relative to amino acid) in a minimal volume of DMF.
-
Add DIPEA (2 eq. relative to amino acid) to the activation mixture.
-
Allow the mixture to pre-activate for 3-8 minutes. Note: Unlike with Fmoc-His(Trt)-OH, extended pre-activation does not significantly increase racemization.[2]
-
-
Coupling to Resin:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature increased (e.g., up to 50°C).[7]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
Final Cleavage and Deprotection: The Critical Role of Scavengers
Upon treatment with strong acid (TFA), the MBom group is cleaved, releasing the desired peptide. However, this cleavage also liberates formaldehyde and p-methoxybenzyl cations as by-products.[4] These reactive species can modify sensitive amino acid residues, particularly tryptophan and cysteine.[4][10]
To prevent these side reactions, the addition of a scavenger to the cleavage cocktail is mandatory.
Recommended Cleavage Cocktail:
-
TFA/TIS/H₂O/Methoxyamine HCl (92.5:2.5:2.5:2.5, v/v/v/w)
-
TFA (Trifluoroacetic acid): Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including MBom).
-
TIS (Triisopropylsilane): A carbocation scavenger.
-
H₂O: Aids in the solubility of the peptide and scavengers.
-
Methoxyamine Hydrochloride: Specifically included to scavenge the liberated formaldehyde, preventing unwanted side reactions.[4][6][10]
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
Advanced Applications
The robustness of Fmoc-His(MBom)-OH makes it particularly suitable for advanced and challenging synthetic applications:
-
Microwave-Assisted SPPS: The thermal stability and high resistance to racemization make it the derivative of choice for accelerated syntheses using microwave energy, where coupling times can be reduced from hours to minutes.[2][4][7]
-
Synthesis of Long or Aggregation-Prone Peptides: For sequences prone to aggregation, elevated temperatures are often required to improve coupling efficiency. Fmoc-His(MBom)-OH provides the necessary chiral security to enable these demanding conditions.
-
Bioconjugation and ADC Development: The stability of the MBom group in neutral buffers makes this derivative a candidate for the synthesis of peptides intended for subsequent bioconjugation, such as in the development of antibody-drug conjugates (ADCs), where peptide integrity is paramount.[7]
Conclusion
Fmoc-His(MBom)-OH represents a significant advancement in the field of peptide synthesis. By effectively addressing the long-standing problem of histidine-induced racemization, it provides chemists with a reliable tool to produce high-purity peptides with greater confidence and efficiency. Its superior performance, especially under the demanding conditions of modern SPPS such as microwave heating, makes it an indispensable building block for the synthesis of complex therapeutic peptides and other advanced biomolecules. The key to its successful application lies in understanding its mechanism of action and adhering to a validated cleavage protocol that includes the use of appropriate scavengers. As the complexity of synthetic peptide targets continues to grow, the adoption of rationally designed derivatives like Fmoc-His(MBom)-OH will be crucial for driving innovation in drug discovery and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-His(Fmoc)-OH in Advancing Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH; CAS 109425-51-6. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Ahn, M., Murugan, R. N., Jacob, B., & Bang, J. K. (2013). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Hibino, H., & Nishiuchi, Y. (2011). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Tetrahedron Letters, 52(38), 4947-4950. Abstract retrieved from [Link]
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